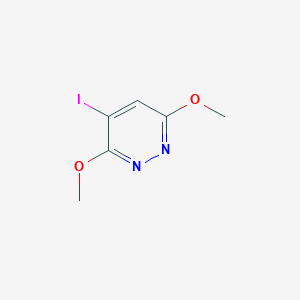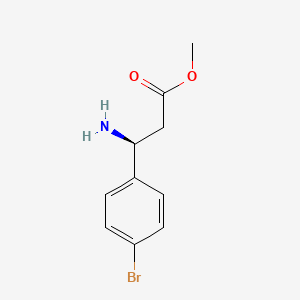
methyl (3S)-3-amino-3-(4-bromophenyl)propanoate
Descripción general
Descripción
“Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other synonyms such as “methyl 3-4-bromophenyl propanoate”, “methyl 3-4-bromophenyl propionate”, and “3-4-bromophenyl propanoic acid methyl ester” among others .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC(=O)CCC1=CC=C(C=C1)Br . This indicates that the compound contains a bromophenyl group attached to a propanoate ester.Physical And Chemical Properties Analysis
This compound is a solid and its color ranges from colorless to yellow . It has a molecular weight of 243.1 g/mol . The compound has a boiling point of 92℃ at 0.4 Torr and a predicted density of 1.389±0.06 g/cm3 . Its refractive index ranges from 1.5360 to 1.5400 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate and its derivatives have been investigated for their antimicrobial properties. Research shows that certain substituted phenyl azetidines, which can be synthesized using similar compounds, exhibit potential as antimicrobial agents. This is due to their ability to interact with and inhibit the growth of microorganisms (Doraswamy & Ramana, 2013).
Antioxidant Activity
Studies have identified that certain ammonium salts derived from similar chemical structures demonstrate significant antioxidant activities. These compounds can inhibit the generation of superoxide in mitochondria, indicating their potential for therapeutic use in conditions involving oxidative stress (Kushnir et al., 2015).
Crystallographic Studies
Crystallographic and computational studies of α-aminophosphonates, which share structural similarities with methyl (3S)-3-amino-3-(4-bromophenyl)propanoate, have been conducted. These studies provide insights into the structural and electronic properties of such compounds, which can be crucial for designing new materials or pharmaceuticals (Alkhimova et al., 2021).
Anticonvulsant Properties
Research into related compounds, such as enaminone derivatives, has indicated potential anticonvulsant activities. These studies aim to understand the structural features responsible for this activity and could pave the way for the development of new anticonvulsant drugs (Edafiogho et al., 2003).
Anticancer Activity
Some derivatives of compounds structurally similar to methyl (3S)-3-amino-3-(4-bromophenyl)propanoate have shown promising anticancer activities. These studies explore the potential of these compounds as cytotoxic agents against various cancer cell lines, suggesting their possible application in cancer therapy (Saad & Moustafa, 2011).
Biocatalysis
Biocatalysis research has utilized similar compounds for the asymmetric synthesis of pharmaceutical intermediates. This approach is crucial for developing enantiopure compounds used in drug research (Li et al., 2013).
Light Stabilization
Derivatives of similar compounds have been used in the synthesis of polymeric hindered amines light stabilizers. These stabilizers are important for enhancing the durability and lifespan of polymers exposed to light and UV radiation (Deng Yi, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOPUGACIDGKL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-3-amino-3-(4-bromophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



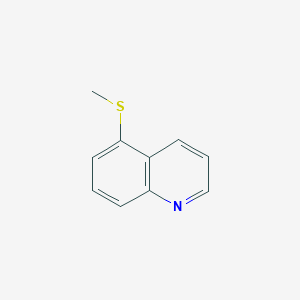
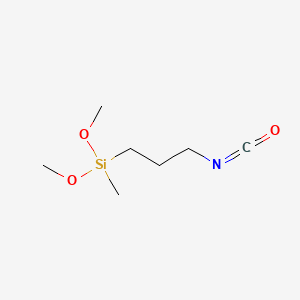

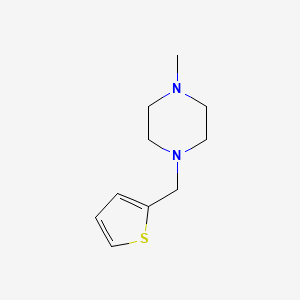
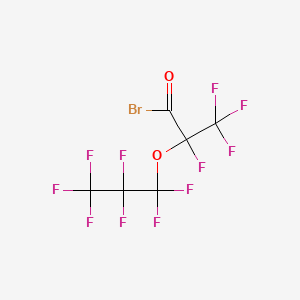

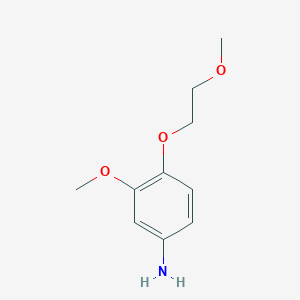
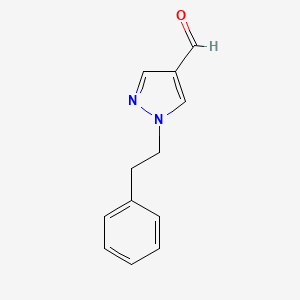
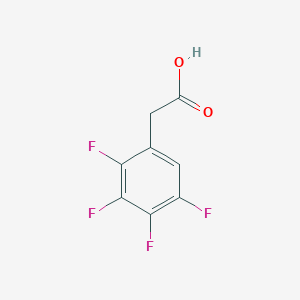
![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
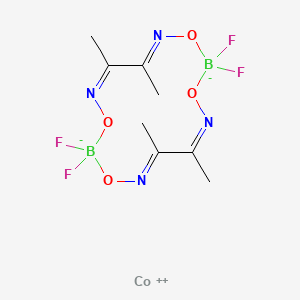
![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)
